molecular formula C13H14BrClN2O B4000940 1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-1H-imidazole

1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-1H-imidazole

Cat. No.: B4000940
M. Wt: 329.62 g/mol
InChI Key: LJJHRLTYUYANBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-1H-imidazole is a useful research compound. Its molecular formula is C13H14BrClN2O and its molecular weight is 329.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.99780 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Efficacy in Antifungal Applications

Imidazole derivatives have been extensively studied for their antifungal properties. For instance, sertaconazole, an imidazole derivative, has demonstrated excellent efficacy in treating fungal infections such as Pityriasis versicolor, cutaneous dermatophytosis, and mycoses caused by Candida albicans. These studies underline the potent antifungal activity of imidazole derivatives, positioning them as significant compounds in the development of topical antifungal therapies (Nasarre et al., 1992); (Pedragosa et al., 1992); (Umbert et al., 1992).

Impact on Sleep and CNS Functioning

Imidazole derivatives like midazolam have been investigated for their effects on sleep and central nervous system (CNS) functioning. Research indicates that midazolam positively affects sleep quality and duration in normal subjects, offering insights into its potential therapeutic applications for sleep disorders (Krieger et al., 1983).

Influence on Human Metabolism and Health

Studies on imidazole propionate, a microbially produced metabolite, suggest that it can impair insulin signaling through mTORC1, linking the gut microbiota's metabolic activity with the development of type 2 diabetes. This highlights the broader implications of imidazole compounds in studying metabolic diseases and potential therapeutic interventions (Koh et al., 2018).

Toxicological Assessments

Research on the toxicological aspects of imidazole fungicides, such as prochloraz, informs on the safety and risk assessment of chemical exposure, contributing to environmental health sciences and safety regulations (Chen et al., 2013).

Properties

IUPAC Name

1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClN2O/c1-10-7-11(14)13(12(15)8-10)18-6-2-4-17-5-3-16-9-17/h3,5,7-9H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJHRLTYUYANBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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